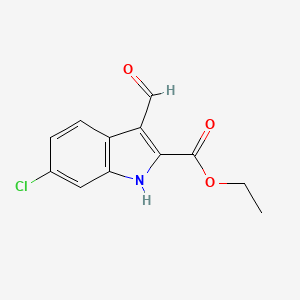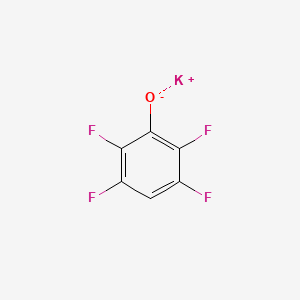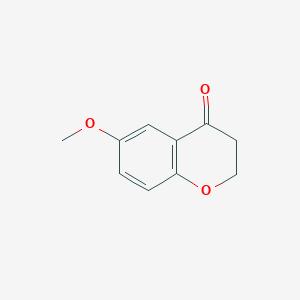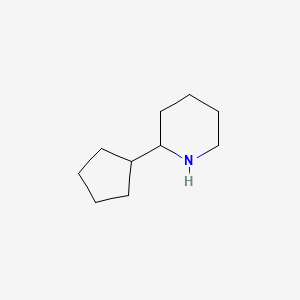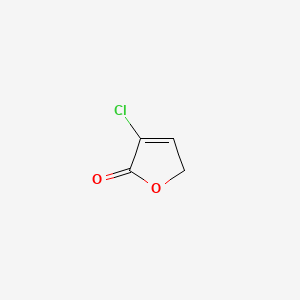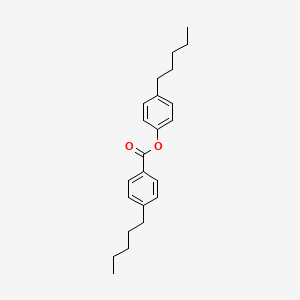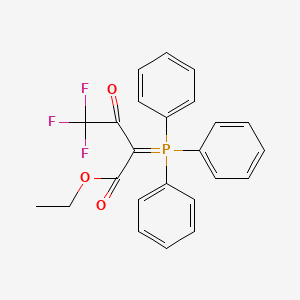
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate
Descripción general
Descripción
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate is a catalyst for the preparation of solvent and aqueous-borne polyolefin coatings obtained by catalytic polymerization . It is also used as a ligand in the synthesis of nickel phosphanylenolate complex-catalyzed ethylene oligomerization and polymerization reactions .
Synthesis Analysis
The synthesis of this compound involves heating a mixture of the compound and potassium carbonate from 160°C to 225°C in 3 hours at 2-3 mbar vacuum . The title compound is then distilled and recovered in a cold trap to yield the title compound as a slightly yellow oil .Molecular Structure Analysis
The molecular formula of this compound is C24H20F3O3P . The linear formula is CF3COC[=P(C6H5)3]CO2C2H5 . The molecular weight is 444.38 .Chemical Reactions Analysis
This compound is used as a catalyst for the preparation of solvent and aqueous-borne polyolefin coatings obtained by catalytic polymerization . It is also used as a ligand in the synthesis of nickel phosphanylenolate complex-catalyzed ethylene oligomerization and polymerization reactions .Physical And Chemical Properties Analysis
The melting point of this compound is 128-130°C (lit.) . The predicted boiling point is 500.8±60.0°C . The predicted density is 1.28±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis Applications
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate is involved in various synthetic processes. For instance, it is used as an intermediate in the synthesis of α-acetylenic esters, specifically ethyl 4,4,4-trifluorotetrolate, through processes involving acylation and carbonyl-ylide condensation (Hamper, 2003). Additionally, it plays a role in the chelate synthesis of 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine, an example of its use in condensation reactions (Dorokhov, Vasil’ev, Surzhikov, & Bogdanov, 1995).
Microbial Synthesis and Biocatalysis
In microbial synthesis, this compound has been explored for its potential in chiral pharmaceutical intermediates. An example includes its submission to baker's yeast reduction for obtaining d-carbinol in high enantiopurity, highlighting its role in microbial dehalogenation and enantioselective reduction (Bertau, 2001).
Organic Synthesis and Chemical Reactions
It's also used in organic synthesis for preparing 4-phenylchalcogeno allenic esters, demonstrating its versatility in reactions with α-chalcogeno ketenes to yield compounds with potential applications in pharmaceuticals and materials science (Silveira, Boeck, & Braga, 2000). Furthermore, the compound's behavior under equilibrium-dependent hydration in aqueous solutions has been studied, revealing its implications in biotransformations with Saccharomyces cerevisiae (Bertau & Scheller, 2003).
Synthesis of Complex Organic Molecules
Its role in synthesizing complex organic molecules, such as ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate, has been explored, indicating its utility in creating novel compounds for further chemical exploration (Kisil, Kodess, Burgart, & Saloutin, 2000).
Análisis Bioquímico
Biochemical Properties
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a catalyst in the preparation of polyolefin coatings, facilitating the polymerization process . The compound’s interaction with nickel phosphanylenolate complexes highlights its importance in catalytic reactions, where it aids in the oligomerization and polymerization of ethylene . These interactions are crucial for the formation of stable and efficient catalytic systems.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily due to its role as a catalyst in biochemical reactions, which can alter the cellular environment and metabolic pathways . By facilitating the polymerization of ethylene and other compounds, it can influence the production of essential biomolecules and metabolites within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role as a catalyst in enzymatic reactions. The compound’s ability to form stable complexes with nickel phosphanylenolate is a key aspect of its mechanism . These complexes facilitate the oligomerization and polymerization of ethylene, leading to the formation of polyolefin coatings . Additionally, the compound’s interactions with other enzymes and proteins can result in changes in gene expression and enzyme activity, further influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, allowing for consistent catalytic activity . Prolonged exposure to certain environmental factors may lead to its degradation, which can impact its effectiveness as a catalyst and its overall influence on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to facilitate catalytic reactions without causing significant adverse effects . At higher doses, there may be threshold effects that result in toxicity or other adverse reactions. It is essential to determine the optimal dosage for specific applications to minimize potential risks and maximize the compound’s benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to polymerization and catalytic reactions. The compound interacts with enzymes and cofactors that facilitate the formation of polyolefin coatings and other polymerized products . These interactions can influence metabolic flux and the levels of specific metabolites within cells, contributing to the overall biochemical environment.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported through cellular membranes and distributed to specific locations where it can interact with target enzymes and proteins . This distribution is facilitated by transporters and binding proteins that ensure the compound reaches its intended sites of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its catalytic activity. The compound is directed to particular compartments or organelles within cells, where it can effectively participate in biochemical reactions . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations, ensuring its proper function and activity.
Propiedades
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3O3P/c1-2-30-23(29)21(22(28)24(25,26)27)31(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRZIGQAQSIDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408004 | |
| Record name | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83961-56-2 | |
| Record name | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate in organic synthesis?
A1: this compound serves as a crucial intermediate in the synthesis of α-acetylenic esters, specifically Ethyl 4,4,4-trifluorotetrolate []. This synthesis leverages a thermal decomposition reaction, effectively converting the intermediate into the desired ester product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1352090.png)

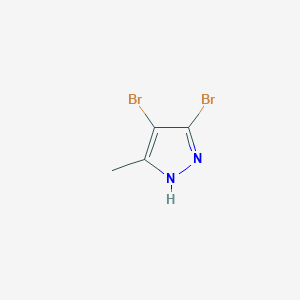
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid](/img/structure/B1352096.png)
![N'-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide](/img/structure/B1352098.png)

